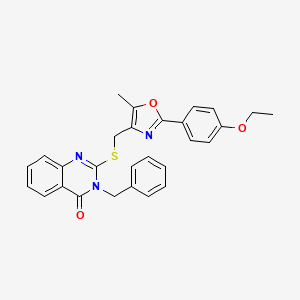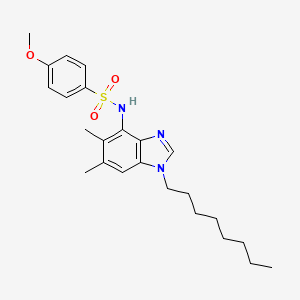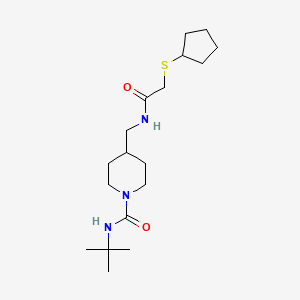
3-benzyl-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinazolinone derivative. Quinazolinones are considered noteworthy chemicals for the synthesis of various physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
The synthesis of quinazolinone derivatives has been reported in the literature. An efficient, practical approach to the copper-catalyzed synthesis of 2,3-disubstituted quinazolin-4 (3 H )-one derivatives is described . The preparation involves treatment of benzyl amines with benzyl anthranilamides in the presence of Cu (OAc) 2 and tetra- n -butylammonium bromide (TBAB) .Molecular Structure Analysis
Quinazolinones are a class of fused heterocycles that have received significant attention due to their diverse range of biological properties . The structure of quinazolinones can be classified into different categories based on the substitution patterns of the ring system .Chemical Reactions Analysis
Quinazolinones can react with compounds involving multiple bonds to produce new five-membered ring heterocycles . They also perform ring-opening reactions and can be an appropriate synthetic tool for the preparation of new heterocyclic compounds .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of quinazolinone derivatives, similar in structure to the specified compound, has been explored. For instance, 5H-Benzoxazolo[3,2-a]quinazolin-5-ones were synthesized from N-(2-hydroxyphenyl)anthranilic acids, illustrating the chemical versatility of these compounds (Kim, 1981).
Pharmacological Applications
- Quinazoline derivatives have been investigated for their potential pharmacological activities. One study synthesized novel quinazoline derivatives and evaluated their antimicrobial, analgesic, and anti-inflammatory properties. Some derivatives showed promising activity in these areas (Dash, Dash, Laloo, & Medhi, 2017).
- Another research focused on substituted benzo[h]quinazolines and related compounds for their anti-tubercular properties, revealing significant activity against Mycobacterium tuberculosis (Maurya et al., 2013).
Antitubercular Activity
- Studies have identified quinazolin-4-ones linked with 1,3-thiazole hybrids as potent anti-tubercular agents. This research adds to the understanding of quinazolinone derivatives' role in combating tuberculosis (Nagaladinne, Hindustan, & Nayakanti, 2020).
Radiopharmaceutical Research
- Research into the radioiodination and biodistribution of novel quinazolinone derivatives in tumor-bearing mice shows potential applications in targeted cancer therapy (Al-Salahi et al., 2018).
Other Applications
- The compound and its variants have been explored for their potential in creating novel materials with specific chemical properties, such as in the synthesis of polybenzoquinazolines (Wei et al., 2016).
- Some quinazoline derivatives have been identified for their role in cyclic GMP phosphodiesterase inhibition, which can have implications in cardiovascular research (Takase et al., 1994).
Orientations Futures
Propriétés
IUPAC Name |
3-benzyl-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-3-33-22-15-13-21(14-16-22)26-29-25(19(2)34-26)18-35-28-30-24-12-8-7-11-23(24)27(32)31(28)17-20-9-5-4-6-10-20/h4-16H,3,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHKPRIEMWMKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-N-[2-(1-ethyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2432607.png)

![1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2432609.png)
![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetohydrazido]-4-oxobutanoic acid](/img/structure/B2432610.png)

![2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432614.png)
![2-chloro-N-[2-[(2-cyanophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B2432615.png)
![3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2432616.png)

![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2432620.png)


![2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide](/img/structure/B2432628.png)
![Benzo[d][1,3]dioxol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2432630.png)